molecular formula C12H14Cl2O3 B7941366 2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxane

2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxane

Cat. No.: B7941366
M. Wt: 277.14 g/mol
InChI Key: INSWRTGOWXKSRG-UHFFFAOYSA-N
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Description

2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxane is an organic compound characterized by its unique chemical structure, which includes a dioxane ring and a dichlorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 3,5-dichlorophenol with ethylene oxide to form 2-(3,5-dichlorophenoxy)ethanol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the final product, this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dioxane ring provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane
  • 2,4-Dichlorophenoxyacetic acid

Uniqueness

2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxane is unique due to its combination of a dioxane ring and a dichlorophenoxyethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and potential for diverse applications .

Properties

IUPAC Name

2-[2-(3,5-dichlorophenoxy)ethyl]-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O3/c13-9-6-10(14)8-11(7-9)15-5-2-12-16-3-1-4-17-12/h6-8,12H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSWRTGOWXKSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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